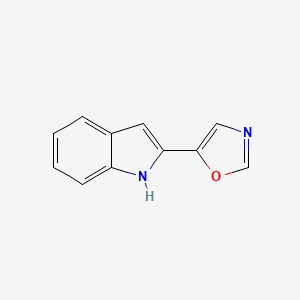
ACIDOL-4BENZYLOXYCARBONYL-AMINO-2HYDROXY BUTYRIC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the amino group and a hydroxyl group on the butyric acid backbone. Its chiral nature makes it a valuable intermediate in the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid typically involves the protection of the amino group followed by the introduction of the benzyloxycarbonyl group. One common method is the use of benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions to prevent racemization of the chiral center.
Industrial Production Methods
Industrial production of ®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid often involves large-scale synthesis using automated reactors. The process includes the protection of the amino group, introduction of the benzyloxycarbonyl group, and purification steps to ensure high enantiomeric purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ®-4-benzyloxycarbonylamino-2-oxo-butyric acid.
Reduction: Regeneration of ®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of chiral compounds and as a building block in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions at other functional sites. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid can be compared with other similar compounds such as:
(S)-4-benzyloxycarbonylamino-2-hydroxy-butyric acid: The enantiomer of the compound, which may have different reactivity and biological activity.
4-benzyloxycarbonylamino-butyric acid: Lacks the hydroxyl group, resulting in different chemical properties.
4-amino-2-hydroxy-butyric acid: Lacks the benzyloxycarbonyl group, affecting its reactivity and applications.
The uniqueness of ®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid lies in its chiral nature and the presence of both the benzyloxycarbonyl and hydroxyl groups, making it a versatile intermediate in various chemical and biochemical processes.
Properties
Molecular Formula |
C12H15NO5 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
(2R)-2-hydroxy-4-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H15NO5/c14-10(11(15)16)6-7-13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m1/s1 |
InChI Key |
ULKOBRDRCYROKY-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC[C@H](C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B8786855.png)

![3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B8786869.png)




![1-Methyl-1h-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B8786914.png)


